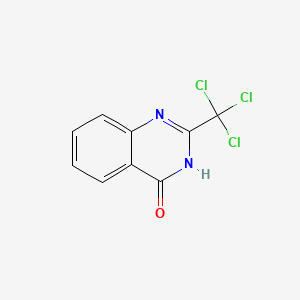

![molecular formula C13H13Cl2N3O4 B1417477 ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate CAS No. 477854-22-1](/img/structure/B1417477.png)

ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate

説明

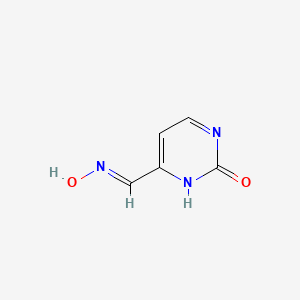

Ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate is a chemical compound with the molecular formula C13H13Cl2N3O4 . It is a complex organic compound that has potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a carbamate group (N-CO-O), a hydrazone group (N-N=C), and a dichlorophenyl group .科学的研究の応用

Toxicity and Health Concerns

Ethyl carbamate, a compound related to the chemical structure , has been extensively studied due to its presence in foods and beverages. It's known for its genotoxic and carcinogenic properties in various species, such as mice, rats, hamsters, and monkeys. Classified as a group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), the presence and formation of ethyl carbamate in food items, particularly in fermented products and alcoholic beverages, have raised significant health concerns. Various preventive methods are utilized at the industrial scale to lower its levels in food and beverages, highlighting the significance of monitoring and regulating this compound in consumables (Weber & Sharypov, 2009).

Carcinogenicity and Metabolism Interaction

The carcinogenicity of urethane (ethyl carbamate) and its interaction with other substances, such as ethanol, are complex. Ethyl carbamate's carcinogenicity appears to be mediated through a metabolic pathway involving oxidation to vinyl carbamate and vinyl carbamate epoxide, which reacts with DNA. The interaction with ethanol is particularly notable, suggesting that chronic ethanol consumption could enhance the oxidation of urethane to its epoxide derivative, though this interaction is multifaceted and requires further study (Benson & Beland, 1997).

Analytical Detection in Alcoholic Beverages

The determination of ethyl carbamate levels in alcoholic beverages is crucial due to its carcinogenic nature. Various sample preparation technologies, such as extraction methods and liquid/solid phase extraction, are reviewed to establish simple, fast, and accurate determination methods. This highlights the importance of reliable detection techniques in ensuring consumer safety and reducing ethyl carbamate content in alcoholic beverages (Gong-ling, 2009).

Research on Fermented Food

Ethyl carbamate's presence in fermented food and its genetic toxicity and carcinogenicity make it a compound of interest. Understanding its formation mechanism, detection methods, and content reduction strategies is crucial. Establishing standard test methods and maximum levels for ethyl carbamate in fermented food is necessary to ensure food safety (Yong & Fangming, 2012).

特性

IUPAC Name |

ethyl N-[2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-8(14)4-9(15)6-10/h4-6,19H,3H2,1-2H3,(H,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPDYZKEVDXYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B1417394.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1417401.png)

![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)

![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)

![ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417411.png)

![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)

![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)